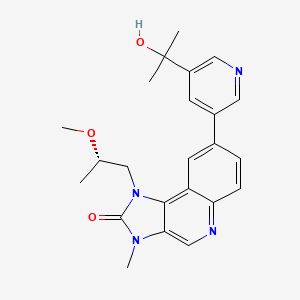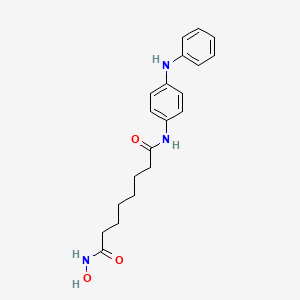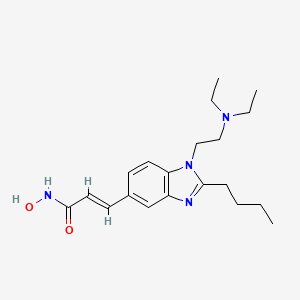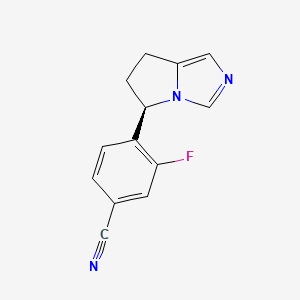
Osilodrostat
Descripción general
Descripción
Osilodrostat es un novedoso inhibidor esteroidogénico que se utiliza principalmente en el tratamiento de la enfermedad de Cushing y el síndrome de Cushing. Es una molécula pequeña biodisponible por vía oral que inhibe la enzima 11β-hidroxilasa, que es crucial en la biosíntesis de cortisol. Al inhibir esta enzima, this compound reduce eficazmente los niveles de cortisol en pacientes que sufren de hipercortisolismo .
Aplicaciones Científicas De Investigación
Osilodrostat tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto modelo para estudiar la inhibición de la esteroidogénesis y la cinética enzimática.
Biología: Se investiga por sus efectos en la biosíntesis de cortisol y su posible papel en la regulación de otras vías hormonales.
Medicina: Se utiliza principalmente en el tratamiento de la enfermedad de Cushing y el síndrome de Cushing. También se está explorando su posible uso en el tratamiento de otras afecciones asociadas con el hipercortisolismo.
Industria: Se utiliza en la industria farmacéutica para el desarrollo de nuevas terapias dirigidas a trastornos relacionados con el cortisol
Mecanismo De Acción
Osilodrostat ejerce sus efectos inhibiendo la enzima 11β-hidroxilasa, también conocida como citocromo P450 11B1. Esta enzima cataliza el paso final en la biosíntesis de cortisol a partir de su precursor, la 11-desoxicortisol. Al inhibir esta enzima, this compound reduce eficazmente los niveles de cortisol en el cuerpo. La reducción de los niveles de cortisol conduce a una disminución de los síntomas asociados con el hipercortisolismo, como la hipertensión, el aumento de peso y la intolerancia a la glucosa .
Compuestos similares:
Metirapona: Otro inhibidor de la esteroidogénesis utilizado en el tratamiento del síndrome de Cushing.
Ketoconazol: Un agente antifúngico que también inhibe la esteroidogénesis bloqueando múltiples enzimas, incluida la 11β-hidroxilasa.
Singularidad de this compound: this compound es único en su alta selectividad y potencia para inhibir la 11β-hidroxilasa. Esta selectividad reduce la probabilidad de efectos fuera del objetivo y mejora su perfil de seguridad en comparación con otros inhibidores de la esteroidogénesis. Además, la biodisponibilidad oral de this compound lo convierte en una opción conveniente para los pacientes .
En conclusión, this compound es un inhibidor potente y selectivo de la esteroidogénesis con un potencial terapéutico significativo en el tratamiento de la enfermedad de Cushing y el síndrome de Cushing. Sus propiedades únicas y su amplia gama de aplicaciones lo convierten en un compuesto valioso tanto en entornos clínicos como de investigación.
Safety and Hazards
Osilodrostat may cause serious side effects such as fast or pounding heartbeats, fluttering in your chest, shortness of breath, and sudden dizziness . It can also cause decreased adrenal gland hormones, increased adrenal gland hormones, or low potassium level . Common side effects may include nausea, feeling tired, headache, or swelling .
Direcciones Futuras
Osilodrostat represents an important advance in the pharmacotherapy of Cushing’s disease. Available data suggest that this compound is effective in controlling hypercortisolism in most treated patients with an acceptable safety profile . Further study is needed to examine the role of combination therapy as well as long-term outcomes of treated patients .
Análisis Bioquímico
Biochemical Properties
Osilodrostat, by virtue of inhibiting 11-b hydroxylase, potently and rapidly decreases the 24-hour urinary free cortisol levels . It interacts with the enzyme 11-b hydroxylase, leading to a decrease in cortisol production .
Cellular Effects
This compound influences cell function by reducing cortisol levels, which can have a wide range of effects on various cellular processes . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of the enzyme 11-b hydroxylase . This enzyme is crucial for the final step of cortisol synthesis in the adrenal cortex. By inhibiting this enzyme, this compound reduces the production of cortisol .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to sustain reductions in cortisol levels over time . This includes improvements in glycemia, blood pressure, body weight, and quality of life, as well as lessened depression .
Metabolic Pathways
This compound is involved in the metabolic pathway of cortisol synthesis . It interacts with the enzyme 11-b hydroxylase, which is a key enzyme in this pathway .
Subcellular Localization
The subcellular localization of this compound is likely to be in the adrenal cortex, given its role in inhibiting an enzyme crucial for cortisol synthesis in this part of the cell . The specific compartments or organelles it may be directed to within these cells have not been explicitly mentioned in the sources.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis de osilodrostat implica múltiples pasos, comenzando con materiales de partida disponibles comercialmenteLas condiciones de reacción suelen implicar el uso de disolventes orgánicos, catalizadores y temperaturas controladas para asegurar el rendimiento y la pureza deseados del producto .
Métodos de producción industrial: En entornos industriales, la producción de this compound se amplía utilizando rutas sintéticas optimizadas que garantizan un alto rendimiento y pureza. El proceso implica medidas estrictas de control de calidad para monitorizar las condiciones de reacción, los intermediarios y el producto final. El uso de técnicas analíticas avanzadas, como la cromatografía líquida de alto rendimiento y la espectrometría de masas, es esencial para garantizar la consistencia y la calidad del this compound producido .
Análisis De Reacciones Químicas
Tipos de reacciones: Osilodrostat se somete a diversas reacciones químicas, entre ellas:
Oxidación: this compound puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir this compound en formas reducidas, alterando sus propiedades farmacológicas.
Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula de this compound, modificando potencialmente su actividad
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en reacciones de sustitución, dependiendo de la modificación deseada
Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound, cada uno con propiedades farmacológicas potencialmente diferentes. Estos derivados se pueden estudiar más a fondo para determinar su eficacia y seguridad en el tratamiento de diferentes afecciones .
Comparación Con Compuestos Similares
Metyrapone: Another steroidogenesis inhibitor used in the treatment of Cushing’s syndrome.
Ketoconazole: An antifungal agent that also inhibits steroidogenesis by blocking multiple enzymes, including 11β-hydroxylase.
Uniqueness of Osilodrostat: this compound is unique in its high selectivity and potency in inhibiting 11β-hydroxylase. This selectivity reduces the likelihood of off-target effects and improves its safety profile compared to other steroidogenesis inhibitors. Additionally, this compound’s oral bioavailability makes it a convenient option for patients .
Propiedades
IUPAC Name |
4-[(5R)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3/c14-12-5-9(6-15)1-3-11(12)13-4-2-10-7-16-8-17(10)13/h1,3,5,7-8,13H,2,4H2/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USUZGMWDZDXMDG-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=CN2C1C3=C(C=C(C=C3)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CN=CN2[C@H]1C3=C(C=C(C=C3)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40156570 | |
| Record name | Osilodrostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40156570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Cushing’s syndrome is an endocrine disorder resulting from chronic and excessive exposure to glucocorticoids, the symptoms of which may include thinning of the skin and hair, weight gain, muscle weakness, and osteoporosis, as well a constellation of psychiatric, cardiovascular, and immunological deficiencies. Cushing’s syndrome is most commonly precipitated by exogenous treatment with supraphysiological doses of glucocorticoids such as those found in nasal sprays, skin creams, and inhalers. Cushing’s disease - another less common cause of Cushing’s syndrome - is generally the result of increased endogenous cortisol exposure due to excessive secretion of adrenocroticotrophic hormone (ACTH) from a pituitary adenoma. Osilodrostat is an inhibitor of 11β-hydroxylase (CYP11B1) and, to a lesser extent, aldosterone synthase (CYP11B2). The CYP11B1 enzyme is responsible for catalyzing the final step of cortisol synthesis - by inhibiting this enzyme, osilodrostat helps to normalize endogenous cortisol levels and alleviate symptoms of Cushing’s disease. | |
| Record name | Osilodrostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11837 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
928134-65-0 | |
| Record name | 4-(R)-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl)-3-fluorobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=928134-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Osilodrostat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928134650 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Osilodrostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11837 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Osilodrostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40156570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OSILODROSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YL4IQ1078 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2',3-Dimethyl-[2,4'-bipyridin]-5-yl)-N-(5-(pyrazin-2-yl)pyridin-2-yl)acetamide](/img/structure/B612152.png)
![(6S,9S,9aS)-Hexahydro-2,9-dimethyl-4,7-dioxo-N-(phenylmethyl)-6-[[4-(phosphonooxy)phenyl]methyl]-8-(8-quinolinylmethyl)-2H-pyrazino[2,1-c][1,2,4]triazine-1(6H)-carboxamide](/img/structure/B612153.png)
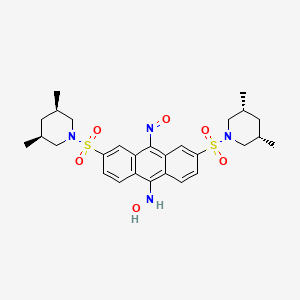

![4-[4-(1-methanesulfonylcyclopropyl)-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]-1H-indole](/img/structure/B612156.png)
![3-[4-(Piperidin-1-Ylmethyl)phenyl]-9h-Pyrrolo[2,3-B:5,4-C']dipyridine-6-Carbonitrile](/img/structure/B612158.png)
